3-Benzoyloxynortropanoacetomesidide hydrochloride

Description

Calcium sulfite, also known as E226, is a chemical compound that is the calcium salt of sulfite with the formula CaSO₃·x(H₂O). It is commonly used as a food preservative and antioxidant. Calcium sulfite exists in two crystalline forms: the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O). All forms are white solids .

Properties

CAS No. |

123202-97-1 |

|---|---|

Molecular Formula |

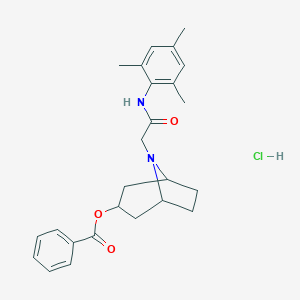

C25H31ClN2O3 |

Molecular Weight |

443 g/mol |

IUPAC Name |

[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |

InChI Key |

KIAIISMPVMJDHZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |

Synonyms |

3-Benzoyloxynortropanoacetomesidide hydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sulfite is typically produced by the reaction of sulfur dioxide (SO₂) with calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). The reactions are as follows:

Using Calcium Hydroxide: [ \text{SO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

Using Calcium Carbonate: [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]

Industrial Production Methods: Calcium sulfite is produced on a large scale through flue gas desulfurization (FGD). This process involves treating flue gases from fossil fuel combustion with calcium hydroxide or calcium carbonate to remove sulfur dioxide, resulting in the formation of calcium sulfite .

Types of Reactions:

Oxidation: Calcium sulfite can be oxidized to form calcium sulfate (CaSO₄). [ \text{CaSO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) is commonly used to oxidize calcium sulfite to calcium sulfate.

Reaction Conditions: The oxidation reaction typically occurs in the presence of air at ambient conditions.

Major Products:

Scientific Research Applications

Calcium sulfite has various applications in scientific research and industry:

Food Industry: It is used as a preservative and antioxidant in food products such as wine, cider, fruit juice, and canned fruits and vegetables.

Environmental Applications: Calcium sulfite is used in flue gas desulfurization to reduce sulfur dioxide emissions from industrial processes, thereby preventing acid rain.

Pulp and Paper Industry: It is used in the sulfite process for the production of wood pulp.

Mechanism of Action

Calcium sulfite acts as an antioxidant by scavenging oxygen and preventing oxidative degradation of food products. In flue gas desulfurization, calcium sulfite reacts with sulfur dioxide to form calcium sulfate, thereby removing sulfur dioxide from the flue gases .

Comparison with Similar Compounds

Calcium Sulfate (CaSO₄):

Sodium Sulfite (Na₂SO₃): Another sulfite compound used as a preservative and reducing agent in various industrial processes.

Uniqueness: Calcium sulfite is unique in its dual role as a food preservative and an environmental agent for reducing sulfur dioxide emissions. Its ability to be converted to calcium sulfate (gypsum) makes it valuable in both industrial and environmental applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.